2,4,5-Tribromobiphenyl

Beschreibung

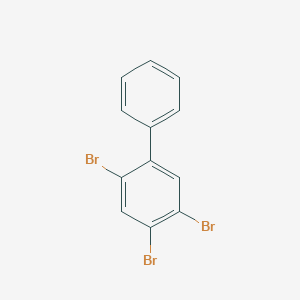

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-tribromo-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBROTCWKGRRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151024 | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115245-07-3 | |

| Record name | 2,4,5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LO5M5MSK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 2,4,5 Tribromobiphenyl

Advanced Synthetic Routes for Biphenyl (B1667301) Backbone Formation

The creation of the central carbon-carbon bond between the two phenyl rings is a cornerstone of biphenyl synthesis. Modern organic chemistry offers several powerful cross-coupling technologies to achieve this, each with distinct advantages.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile tools for forming aryl-aryl bonds, providing high yields and functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including polyhalogenated derivatives. nih.govbohrium.com The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov For the synthesis of 2,4,5-tribromobiphenyl, this could be achieved by coupling 2,4,5-tribromophenylboronic acid with a suitable aryl halide like iodobenzene, or conversely, by coupling phenylboronic acid with a 2,4,5-tribromo-substituted aryl halide. google.comrsc.org

The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electron-poor substrates. acs.orgnih.gov Systems involving palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated from Pd(OAc)₂ with specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos) are common. nih.govmdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Parameter | Example | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | nih.govmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | nih.gov |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | nih.govnih.govmdpi.com |

| Solvent | Toluene, Dioxane, THF/Water, DMF | nih.govmdpi.comrsc.org |

| Temperature | 70-110 °C | mdpi.commdpi.com |

The Hiyama coupling presents an alternative palladium-catalyzed reaction that pairs aryl halides with organosilanes to form C-C bonds. organic-chemistry.org A key feature of this reaction is the requirement for an activating agent, such as a fluoride (B91410) source (e.g., TBAF - tetrabutylammonium (B224687) fluoride) or a base, to cleave the carbon-silicon bond and facilitate transmetalation to the palladium center. rsc.orgorganic-chemistry.org

To synthesize this compound, one could envision coupling a 2,4,5-tribrominated aryl halide with a phenyl-organosilane like phenyltrimethoxysilane. The reaction is noted for the low toxicity and high stability of the organosilane reagents. mdpi.comorganic-chemistry.org Various palladium sources and ligands can be employed, and the methodology has been successfully applied to the synthesis of substituted biaryls. mdpi.com

Table 2: Hiyama Coupling Conditions for Biaryl Synthesis

| Component | Example | Source |

|---|---|---|

| Catalyst | PdCl₂, Pd(OAc)₂ | mdpi.com |

| Organosilane | Aryltrimethoxysilanes, Aryltriethoxysilanes | mdpi.com |

| Activator | TBAF, K₂CO₃ | mdpi.com |

| Solvent | THF, DMF | mdpi.com |

| Temperature | 80-110 °C | mdpi.com |

The classical Ullmann reaction involves the copper-mediated homocoupling of two aryl halide molecules or the cross-coupling of different aryl halides at elevated temperatures. rsc.orgrsc.org While traditional conditions can be harsh, modern modifications have improved yields and applicability. This method is particularly useful for synthesizing sterically demanding polychlorinated and polybrominated biphenyls that can be challenging to produce via other routes. nih.govresearchgate.net For example, the synthesis of highly chlorinated biphenyls has been demonstrated, and the principles apply to brominated analogues. nih.gov The reaction of a compound like 1-iodo-2,4,5-tribromobenzene using a copper catalyst would be a potential, albeit likely low-yielding, route to a hexabrominated biphenyl, illustrating the coupling of such precursors.

A novel and powerful strategy for aryl-aryl bond formation is the transition-metal-free "ARYNE coupling" protocol. beilstein-journals.orgnih.gov This methodology involves the reaction of an organolithium intermediate with a transient aryne species. beilstein-journals.org The process is a chain reaction that can be highly regioselective, allowing for the preparation of di-, tri-, and even tetra-substituted biphenyls on a multigram scale. nih.govresearchgate.net

The required polybrominated biphenyls can be generated through the coupling of an aryllithium intermediate with a 1,2-dibromobenzene (B107964) derivative, which serves as the aryne precursor. beilstein-journals.org This method is advantageous as it avoids expensive transition metals and ligands and provides access to highly functionalized and sterically congested biphenyls that can be further modified. researchgate.netbeilstein-journals.org

Cross-Coupling Reactions for Brominated Biphenyl Derivatives

Regioselective Bromination Techniques for this compound

The direct bromination of biphenyl to achieve a specific 2,4,5-tribromo substitution pattern is exceptionally challenging due to the directing effects of the phenyl group and the subsequently added bromine atoms. Electrophilic aromatic substitution on the biphenyl ring is governed by these effects. The phenyl group itself is an ortho-, para-director.

First Bromination : The initial bromination of biphenyl with reagents like bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS) will predominantly yield 4-bromobiphenyl (B57062), with a smaller amount of 2-bromobiphenyl. rsc.org

Subsequent Brominations : The bromine substituent is a deactivating but ortho-, para-directing group. The presence of the first bromine at the 4-position will direct subsequent bromines to the 2- and 6-positions of that same ring and the ortho- and para-positions of the second ring. This typically leads to the formation of symmetric products like 4,4'-dibromobiphenyl. google.com

Achieving the asymmetric this compound isomer via direct, one-pot bromination of biphenyl is not a feasible route as it would lead to a complex mixture of various PBB congeners. Precise regiochemical control requires a more nuanced, stepwise approach, such as the bromination of a pre-functionalized intermediate or, more commonly, the use of cross-coupling methods with pre-brominated starting materials as described in section 2.1.

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy for altering its physical and chemical properties, often to facilitate analysis or to study its metabolic pathways. These strategies primarily involve the introduction of functional groups, with hydroxylation being a significant transformation.

The introduction of hydroxyl groups onto the biphenyl core of this compound is a critical transformation, leading to the formation of phenolic compounds. These hydroxylated derivatives are often the result of metabolic processes or targeted chemical synthesis. nih.gov In biological systems, the metabolism of lower brominated polybrominated biphenyls (PBBs) can yield hydroxylated metabolites. inchem.org This process is believed to occur through two primary pathways: direct hydroxylation or via an arene oxide intermediate. inchem.orgwho.int

From a synthetic standpoint, several methods can be employed to achieve hydroxylation:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a versatile method for the controlled introduction of hydroxyl groups. This can be achieved by reacting this compound with a suitable boronic acid reagent, such as a trihydroxyphenylboronic acid, in the presence of a palladium catalyst and a base. This allows for a modular and regioselective approach to synthesizing hydroxylated biphenyls.

Direct Oxidation: The direct oxidation of the biphenyl backbone can also yield phenolic derivatives. While challenging to control, oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or alkaline conditions can introduce hydroxyl groups onto the aromatic rings.

Photohydroxylation: Photolysis of PBBs in aqueous solutions has been suggested as a potential pathway for forming phenolic compounds through photohydroxylation. cdc.gov However, studies on specific congeners have shown that reductive debromination is often a major competing reaction. cdc.gov

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling reaction used for hydroxylation.

| Parameter | Details |

| Reactant | This compound |

| Coupling Partner | Trihydroxyphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | Dimethoxyethane (DME) or Toluene |

| Data derived from research on palladium-catalyzed coupling of halogenated biphenyl derivatives. |

In the multi-step synthesis and derivatization of complex molecules like this compound, protecting groups are indispensable tools. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation performed elsewhere in the molecule. organic-chemistry.orgresearchgate.net After the desired reaction is complete, the protecting group is removed to restore the original functional group. researchgate.net

The use of protecting groups is particularly crucial when regioselectivity is required, for instance, during the hydroxylation of a polyhalogenated biphenyl. By selectively protecting certain positions on the biphenyl rings, specific hydroxyl groups can be introduced at desired locations. For example, to control the regioselectivity of hydroxylation, methoxy (B1213986) or acetyl groups can be used as protecting groups at specific positions before the hydroxylation step. The subsequent removal of these groups, such as demethylation using boron tribromide (BBr₃) or hydrolysis, regenerates the hydroxyl functions.

The selection of a protecting group is critical and must be stable under the reaction conditions while being easily removable without affecting other parts of the molecule. organic-chemistry.org For hydroxyl groups, a variety of protecting groups are available.

The table below presents common protecting groups for alcohols that are relevant in organic synthesis.

| Protecting Group | Abbreviation | Removal Conditions |

| Acetyl | Ac | Acid or base |

| Benzoyl | Bz | Acid or base (more stable than Ac) |

| Benzyl | Bn | Hydrogenolysis |

| β-Methoxyethoxymethyl ether | MEM | Acid |

| Methoxymethyl ether | MOM | Acid |

| Silyl Ethers (e.g., TMS, TBDMS, TIPS) | TMS, TBDMS, TIPS | Acid or fluoride ion (e.g., TBAF) |

| Tetrahydropyranyl | THP | Acid |

| This table summarizes common protecting groups used in organic synthesis. libretexts.org |

Environmental Occurrence and Distribution of 2,4,5 Tribromobiphenyl

Detection and Quantification in Environmental Compartments

The analysis of 2,4,5-Tribromobiphenyl in environmental samples is typically performed using high-resolution analytical methods such as gas chromatography combined with mass spectrometry (GC-MS). cymitquimica.com While specific environmental monitoring data for the 2,4,5-isomer can be limited, studies on the broader PBB class provide significant insight into its environmental behavior.

Direct quantification of this compound in water columns is uncommon, largely due to its hydrophobic nature, which causes it to have low water solubility and to rapidly partition out of the aqueous phase. cymitquimica.cominchem.org The primary sink for PBBs in aquatic systems is sediment and suspended particulate matter. cdc.gov Studies have confirmed that PBB concentrations in river sediment can be over a thousand times higher than in the corresponding river water, highlighting the importance of sediment as a reservoir for these compounds. cdc.gov

While specific concentrations for this compound are not widely reported, research on its degradation in aqueous solutions indicates its environmental relevance in these compartments. rsc.org The properties of related tribromobiphenyl isomers further illustrate the expected behavior of PBB-29 in aquatic environments. For instance, the high octanol-water partition coefficients (Kow) signify a strong tendency to associate with organic matter in sediment rather than remaining dissolved in water. inchem.org This is supported by bioconcentration factor (BCF) data for the isomer 2,5,4'-tribromobiphenyl, which was found to be 425, indicating its potential to accumulate in aquatic life. cdc.govinchem.org

Table 1: Physicochemical Properties of Selected Tribromobiphenyl Isomers

| Property | 2,4,6-Tribromobiphenyl | 3,4',5-Tribromobiphenyl | This compound |

|---|---|---|---|

| Log Kow | 6.03 inchem.org | 6.42 inchem.org | 5.7 (Calculated) nih.gov |

| Aqueous Solubility (µg/L) | 16 inchem.org | - | - |

| Molecular Weight ( g/mol ) | 390.90 inchem.org | 390.90 inchem.org | 390.90 nih.gov |

Data sourced from scientific literature. The Log Kow for this compound is a calculated value (XLogP3).

Soil acts as a significant environmental sink for PBBs. Contamination has been documented in areas surrounding manufacturing facilities and in agricultural lands where contaminated materials were applied. cdc.govepa.gov A 1979 U.S. Environmental Protection Agency (EPA) investigation found PBBs in all soil samples from a site in Oxnard, California, with concentrations as high as 36,000 µg/kg near the industrial facility . epa.gov In Michigan, the application of contaminated manure on dairy farms resulted in PBB concentrations in surface soil ranging from 35 to 1,260 µg/kg. cdc.gov

Although these studies reported on total PBB concentrations, this compound is a known constituent of PBB mixtures. The strong adsorption of PBBs to soil particles, particularly soils with high organic carbon content, limits their mobility and contributes to their long-term persistence in the terrestrial environment. cdc.gov

Table 2: Reported Concentrations of Polybrominated Biphenyls (PBBs) in Soil

| Location/Source | Concentration Range (µg/kg) | Comments |

|---|---|---|

| Near Industrial Site (Oxnard, CA) | 5 - 36,000 epa.gov | Total PBBs measured in soil samples at varying distances from the facility. epa.gov |

| Michigan Dairy Farms | 35 - 1,260 cdc.gov | Total PBBs in surface soil resulting from the application of contaminated manure. cdc.gov |

These concentrations represent the total PBBs detected, not specifically the this compound congener.

The atmospheric presence of this compound is primarily associated with particulate matter rather than the gaseous phase due to the low vapor pressure of most PBB congeners. cdc.gov An EPA study conducted at industrial user sites in 1979 did not detect PBBs in any air samples, with a reported detection limit below 3 ng/m³. epa.gov

More recent indirect evidence suggests its potential presence in the air, particularly near specific sources like electronic waste (e-waste) dismantling sites. mdpi.com Research has detected various PBB congeners, including PBB-29, in individuals living near such sites. mdpi.com The detection of its degradation product, PBB-2, suggests that this compound can undergo environmental transformation processes, such as photodecomposition, which could occur while sorbed to atmospheric particles. cdc.govmdpi.com

Environmental Transport and Redistribution Mechanisms

The movement of this compound through the environment is governed by its physicochemical properties, primarily its hydrophobicity and low volatility.

Sorption to organic carbon in soil and sediment is a dominant process controlling the fate and transport of this compound in the environment. cdc.gov As a hydrophobic compound, it preferentially moves from water to associate with solid phases. cymitquimica.com This is quantified by its high octanol-water partition coefficient (Kow), a measure of a chemical's tendency to partition into organic phases. The calculated Log Kow for this compound is 5.7, indicating a strong affinity for lipids and organic matter. nih.gov

This strong adsorption to soil and sediment has two major consequences: it reduces the concentration of the chemical available in the water column for uptake by certain organisms or for degradation, and it immobilizes the chemical, leading to its accumulation in the upper layers of soil and sediment beds. cdc.gov

The potential for long-range atmospheric transport of this compound is complex. As a persistent organic pollutant (POP), it has characteristics that allow for distribution far from its original sources. who.int The primary mechanism for atmospheric transport is via suspension of fine particles to which the chemical is adsorbed. cdc.gov

Atmospheric Transport and Long-Range Migration Potential

Liquid Vapour Pressure (PL) and Octanol-Air Partition Coefficients (KOA)

The liquid (or sub-cooled liquid) vapor pressure (PL) and the octanol-air partition coefficient (KOA) are fundamental parameters for assessing the environmental distribution of semi-volatile organic compounds (SVOCs) like this compound. copernicus.org PL indicates the tendency of a chemical to volatilize from a pure liquid state into the air, while KOA describes the partitioning equilibrium between octanol (B41247) (as a surrogate for environmental organic matter) and the air. copernicus.org Together, they are key inputs for models that predict gas-particle partitioning in the atmosphere. copernicus.org

The octanol-air partition coefficient (KOA) is essential for describing the partitioning of chemicals between the gas phase and organic phases, such as aerosol organic matter or soil. copernicus.org Direct experimental KOA values for this compound were not found. However, research by Zhao et al. (2009) determined the KOA for several PBB congeners using a gas chromatographic retention time technique. This study included 2,4',5-Tribromobiphenyl (B1595157) (PBB-31) , a structural isomer of this compound. The determined log KOA value for this isomer provides an insight into the likely partitioning behavior of tribromobiphenyls. science.gov

Table 1: Physicochemical Properties of a this compound Isomer

This table presents the octanol-air partition coefficient (KOA) for an isomer of this compound. The data is based on findings from a study using a gas chromatographic retention time technique.

| Compound | PBB No. | Log KOA at 25°C |

| 2,4',5-Tribromobiphenyl | 31 | 8.86 |

Source: Adapted from Zhao et al. (2009). It is important to note that this data is for an isomer and not the specific compound this compound. science.gov

Gas-Particle Partitioning Dynamics

The distribution of this compound between the gas phase and atmospheric particulate matter is a critical process influencing its atmospheric residence time, degradation, and transport. copernicus.org This gas-particle partitioning is largely controlled by the compound's sub-cooled liquid vapor pressure (PL) and its octanol-air partition coefficient (KOA), as well as ambient temperature and the characteristics of the atmospheric particles. copernicus.orgresearchgate.net

PBBs are generally considered semi-volatile organic compounds (SVOCs), meaning they exist in the atmosphere in both gaseous and particulate phases. researchgate.net Congeners with lower bromine content are relatively more volatile and will have a greater fraction in the gas phase compared to more highly brominated congeners. nih.gov Given its molecular structure, this compound is expected to partition between both phases.

Two primary theoretical models describe the partitioning process:

Adsorption Model: The Junge-Pankow model describes the adsorption of gaseous molecules onto the surface of aerosol particles. This process is highly dependent on the compound's vapor pressure (PL). cdc.gov

Absorption Model: This model describes the absorption of a compound into the organic matter fraction of the atmospheric aerosol. This mechanism is well-predicted by the octanol-air partition coefficient (KOA). copernicus.orgscience.gov

Research on various SVOCs, including the structurally similar polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), has shown that the KOA-based absorption model can effectively predict the partitioning for many compounds. researchgate.netresearchgate.net A log-log regression of the particle-gas partition coefficient (Kp) versus KOA often yields a slope close to unity, suggesting that octanol serves as a good surrogate for aerosol organic matter. nih.gov For PBBs, which are primarily hydrophobic, adsorption to soils and sediments is a major environmental process, and a similar affinity for the organic fraction of atmospheric particles is expected. iarc.frnih.gov

Compounds with high KOA values, such as PBBs, tend to associate more strongly with the particulate phase. copernicus.org This association has significant implications:

Deposition: Particle-bound compounds are more susceptible to removal from the atmosphere via wet and dry deposition. cdc.gov

Transport: While gas-phase compounds can be transported long distances, particle-bound chemicals can also travel far, though their deposition patterns may differ.

Degradation: Photolytic degradation can occur for PBBs, and the phase in which the compound exists (gas or particle) will affect its exposure to UV light and other atmospheric oxidants. nih.govcdc.gov

Transformation and Degradation Mechanisms of 2,4,5 Tribromobiphenyl

Photolytic Degradation Processes

Photolysis, or the breakdown of compounds by photons, represents a dominant transformation process for polybrominated biphenyls (PBBs) like 2,4,5-tribromobiphenyl. cdc.gov The degradation can occur through direct absorption of light energy or be mediated by a photocatalyst.

In solution, this compound can undergo direct photolysis, where the molecule absorbs light energy, leading to the cleavage of its chemical bonds. This process can lead to different degradation products depending on the specific reaction conditions, particularly the solvent system.

Photochemical reactions are significant in the degradation of halogenated aromatic compounds, with dehalogenation being a primary mechanism. nih.gov For this compound (also known as PBB-29), photolytic degradation primarily proceeds through reductive debromination, which involves the stepwise removal of bromine atoms and their replacement with hydrogen atoms. cdc.gov Studies have shown that the debromination of PBB-29 follows a specific order, with the bromine atom at the para-position being removed first, followed by the ortho- and then the meta-positions. nih.gov This preferential loss of bromine from specific positions on the biphenyl (B1667301) rings is a characteristic feature of the photolysis of many PBB congeners. cdc.gov The process results in the formation of lower brominated biphenyls. cdc.gov For instance, the photolysis of a similar compound, 2,4,5,2',4',5'-hexabromobiphenyl, in hexane (B92381) resulted in various penta- and tetrabrominated biphenyls, demonstrating debromination at the para, ortho, and meta positions. nih.gov

Table 1: Photolytic Debromination Order of this compound This table illustrates the preferential order of bromine atom removal from the this compound molecule during photolysis as identified in research studies.

| Step | Position of Bromine Atom Removed | Resulting Product Class | Reference |

|---|---|---|---|

| 1 | para (4-position) | Dibromobiphenyl | nih.gov |

| 2 | ortho (2-position) | Monobromobiphenyl | nih.gov |

In addition to reductive debromination, an alternative photolytic pathway is oxidative photohydroxylation, which leads to the formation of phenolic compounds. cdc.govcdc.gov It has been suggested that the photolysis of PBBs in aqueous solutions would primarily proceed through this oxidative process. cdc.govcdc.gov However, for some PBB congeners, evidence for this pathway is limited under certain conditions. For example, studies on the photolysis of 2,4-dibromobiphenyl (B167046) and 2,3',4',5-tetrabromobiphenyl in an acetonitrile-water solution found that debromination was the major reaction, with no detectable formation of hydroxylated species. cdc.govcdc.gov The prevalence of oxidative photohydroxylation versus reductive debromination is highly dependent on the reaction environment, especially the solvent. rsc.org

The solvent system plays a critical role in determining the dominant photolytic degradation mechanism for this compound. rsc.org Research indicates that in organic solvents capable of proton transfer, such as methanol (B129727), brominated biphenyls photodegrade via reduction, forming less brominated compounds. cdc.gov Specifically for PBBs, a shift in the degradation mechanism was observed when the solvent was changed from methanol to water. rsc.org In methanol, the primary pathway is reductive debromination. rsc.org In contrast, when the solvent system is shifted to water, the degradation mechanism changes to an oxidation process. rsc.org This suggests that photolysis in aqueous environments, which are more relevant to natural systems, may favor oxidation, while organic solvents promote reductive debromination. cdc.govrsc.org

The degradation of this compound can be significantly accelerated using photocatalysis with metal-doped titanium dioxide (M/TiO₂) nanocomposites. rsc.org This advanced oxidation process utilizes semiconductor materials like TiO₂ which, upon illumination, generate electron-hole pairs that produce highly reactive oxygen species responsible for the degradation of pollutants. Doping the TiO₂ with noble metals can further enhance this process. rsc.orgresearchgate.net

Noble metals such as palladium (Pd) and silver (Ag) have been shown to greatly enhance the photocatalytic reactivity of TiO₂ towards this compound. rsc.orgresearchgate.net While both metals boost the degradation rate, they can lead to different debromination pathways. rsc.org

Palladium, in particular, demonstrates a unique and highly efficient mechanism. Pd/TiO₂ can rapidly degrade this compound even without a light source if hydrogen gas (H₂) is purged into the system. rsc.org This suggests that palladium can utilize H₂ to debrominate the PBB through a hydrogen-transfer process. rsc.org The debromination pathways in the Pd/TiO₂-H₂ system are identical to those observed in the Pd/TiO₂-UV system, highlighting the versatility of palladium in this catalytic process. rsc.org In methanol, oxygen can significantly inhibit the reactivity of both Pd/TiO₂ and Ag/TiO₂ by scavenging active H atoms and electrons, respectively. rsc.org However, in water, oxygen has a negligible effect on the degradation by these materials because the generation of hydroxyl radicals is not diminished. rsc.org

Table 2: Effect of Noble Metal Doping on TiO₂ for this compound Degradation This table summarizes the enhancement effects and specific roles of Palladium and Silver when doped onto TiO₂ nanocomposites for the degradation of this compound.

| Catalyst | Enhancement Effect | Observed Mechanism / Pathway | Reference |

|---|---|---|---|

| Pd/TiO₂ | Greatly enhances reactivity. | Can utilize H₂ for debromination via H-transfer, even without UV light. Debromination pathways are consistent with and without light. | rsc.org |

| Ag/TiO₂ | Greatly enhances reactivity. | Enhances photocatalytic degradation under UV light. Debromination pathways differ from those with Pd/TiO₂. | rsc.org |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Synonym/Abbreviation |

|---|---|

| This compound | PBB-29 |

| 2,4-Dibromobiphenyl | |

| 2,3',4',5-Tetrabromobiphenyl | |

| 2,4,5,2',4',5'-Hexabromobiphenyl | |

| Acetonitrile | |

| Biphenyl | |

| Hydrogen | H₂ |

| Methanol | |

| Oxygen | O₂ |

| Palladium | Pd |

| Silver | Ag |

| Titanium dioxide | TiO₂ |

Photocatalytic Degradation using Metal-Doped Nanocomposites (e.g., M/TiO2)

Hydrogen Transfer Processes in Photocatalysis

Hydrogen transfer is a key mechanism in the photocatalytic degradation of this compound (PBB-29), particularly when using specific catalysts. Research has shown that palladium (Pd) doped titanium dioxide (TiO₂) nanocomposites can effectively debrominate PBB-29 through a hydrogen-transfer process. rsc.org In a system containing Pd/TiO₂ under UV irradiation, the degradation of PBB-29 occurs via reductive debromination. rsc.orgresearchgate.net

A significant finding is that PBB-29 can be rapidly degraded by Pd/TiO₂ even without a light source, provided that hydrogen gas (H₂) is purged into the system. rsc.org The debromination pathways in this Pd/TiO₂–H₂ system are identical to those observed in the photocatalytic Pd/TiO₂-UV system. rsc.org This indicates that the palladium component of the catalyst can utilize generated H₂ to facilitate the debromination of the PBB molecule. rsc.org In these photocatalytic systems, a proton-donating solvent, such as methanol, can also serve as a source for the hydrogen atoms required for the reductive debromination process. cdc.gov

Oxygen Inhibition and Hydroxyl Radical Generation

The role of oxygen in the photocatalytic degradation of this compound is multifaceted and highly dependent on the reaction environment, particularly the solvent.

In a methanol solvent system, the presence of oxygen can significantly inhibit the reactivity of catalysts like Pd/TiO₂ and Ag/TiO₂. rsc.org This inhibition occurs because oxygen molecules effectively capture the active hydrogen atoms and electrons that are crucial for the reductive debromination process. rsc.orgresearchgate.net By scavenging these reactive species, oxygen halts the primary degradation pathway in such non-aqueous environments.

Photolytic Degradation in Solid Matrices (e.g., Soil)

The degradation of polybrominated biphenyls (PBBs) in solid matrices like soil is a slow but significant process. Field observations of soil contaminated from a former PBB manufacturing site in Michigan showed that degradation of the principal components of the commercial mixture FireMaster® did occur over several years. cdc.gov For example, the concentration of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) was substantially reduced relative to other congeners in the soil. cdc.govinchem.org

While PBBs are generally persistent due to their strong adsorption to soil and sediment, photolytic degradation on the soil surface can contribute to their transformation. cdc.gov The rate and extent of these photolytic reactions in the environment have not been fully determined, but field data indicate a partial degradation to less brominated congeners. inchem.orgwho.int The distribution of PBBs can also change within the soil profile; one study found that after ploughing and reseeding, PBBs were distributed throughout the top 16 cm of soil. inchem.org

Identification and Characterization of Photodegradation Products

The photolytic degradation of PBBs, including congeners like this compound, proceeds through reductive debromination, leading to the formation of lower brominated biphenyls. cdc.gov Laboratory studies irradiating PBB mixtures have confirmed the production of less-brominated congeners. cdc.gov

Field studies of contaminated soil have identified specific degradation products resulting from the environmental weathering of PBB mixtures. cdc.govinchem.org The primary degradation pathway involves the sequential loss of bromine atoms.

Table 1: Identified PBB Degradation Products in Contaminated Soil

| Original Compound | Degradation Products Identified |

|---|---|

| 2,2',4,4',5,5'-Hexabromobiphenyl | 2,3',4,4',5-Pentabromobiphenyl |

| 2,2',4,4',5-Pentabromobiphenyl | |

| Unidentified Tetrabromobiphenyls |

Source: cdc.govinchem.org

The order of bromine removal during photolysis is influenced by the position on the biphenyl ring. For some PBBs, the order of debromination is ortho, followed by meta, and then para. nih.govmdpi.com However, for other congeners, the pattern can differ, suggesting that the substitution pattern of the entire molecule affects the photolytic debromination order. nih.govmdpi.com

Biodegradation Pathways

In addition to photolysis, microbial activity plays a crucial role in the environmental fate of PBBs. Under specific conditions, microorganisms can degrade these persistent compounds.

Microbial Reductive Debromination in Anaerobic Conditions

In anaerobic environments, such as contaminated river sediments and sewage sludge, a key biodegradation pathway for PBBs is microbial reductive debromination. inchem.orgnih.gov This process involves the removal of bromine atoms from the biphenyl structure without altering the aromatic rings, with the halogen being replaced by a hydrogen atom. inchem.org This dehalogenation is carried out by anaerobic microorganisms that use the PBBs as electron acceptors. frontiersin.org

Studies using anaerobic microcosms from contaminated sediments have demonstrated that a wide range of brominated biphenyls can be dehalogenated. nih.gov For most congeners, this process begins within one to two weeks of incubation. nih.gov The commercial PBB mixture FireMaster®, which consists mainly of 2,2',4,4',5,5'-hexabromobiphenyl, has been shown to undergo reductive debromination by microorganisms from contaminated river sediments, leading to products such as 2,4',5-tribromobiphenyl (B1595157) and other tetra- and penta-bromobiphenyls. nih.gov

Regiospecificity of Bromine Removal (e.g., ortho-, meta-, para-positions)

A critical aspect of microbial reductive debromination is its regiospecificity, which refers to the preferential removal of bromine atoms from specific positions on the biphenyl rings. Research has consistently shown that anaerobic microorganisms preferentially remove bromine atoms from the meta- and para- positions. nih.gov This preference is attributed to the lower steric hindrance at these positions compared to the ortho- position, making them more accessible to microbial enzymes. nih.gov

This microbial debromination pattern is notably the opposite of that observed in photolytic degradation, where ortho-bromines are often more readily cleaved. nih.gov The microbial process is stepwise, reducing highly brominated congeners to lesser-brominated intermediates and eventually to biphenyl. For example, the debromination of PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl) first yields tetrabromobiphenyls through the loss of meta- or para- bromines. nih.govmdpi.com These products are then further debrominated to tribromobiphenyls, such as PBB-17 and PBB-18, and subsequently to dibromobiphenyls. nih.govmdpi.com

Table 2: Positional Preference in PBB Debromination

| Degradation Process | Preferred Position for Bromine Removal | Rationale |

|---|---|---|

| Microbial Reductive Debromination | meta-, para- | Lower steric hindrance, easier microbial utilization. nih.gov |

| Photolytic Degradation | ortho- (often) | Lower C-Br bond dissociation energy. nih.gov |

Source: nih.gov

Role of Bacterial Strains in Debromination

The microbial degradation of polybrominated biphenyls (PBBs), including this compound, is a critical area of research for the remediation of contaminated environments. While information specifically on bacterial strains that debrominate this compound is limited, studies on similar brominated compounds provide significant insights into the potential microbial processes involved. Biotic debromination to less brominated products is known to occur, particularly in the anaerobic conditions of contaminated sediment and soil. cdc.gov

Research on other brominated aromatic compounds has identified several bacterial genera with the ability to carry out debromination. For instance, strains of Pseudomonas and Rhodococcus have been successfully used to degrade phenol, the final product of a combined chemical and biological debromination process of 2,4,6-tribromophenol (B41969). muni.cz In another study, a bacterial strain identified as Ochrobactrum sp. TB01, isolated from contaminated soil, was capable of utilizing 2,4,6-tribromophenol as its sole source of carbon and energy. nih.gov This bacterium was found to degrade the compound through a series of reductive debromination reactions. nih.gov Furthermore, complex communities of Brevibacillus sp. and Achromobacter sp. have demonstrated effective degradation of the highly brominated compound decabromodiphenyl ether (BDE-209) under aerobic conditions. nih.gov

The process of microbial PCB dechlorination has been "primed" by other halogenated aromatic compounds, suggesting that similar mechanisms could apply to PBBs. For example, 2,6-dibromobiphenyl (B167044) has been shown to be effective at priming PCB dechlorination in sediments. dss.go.th This indicates that microorganisms capable of dehalogenating one type of aromatic compound may be stimulated to act on others present in the environment.

Aerobic Biodegradation Potential and Limitations

The aerobic biodegradation of PBBs is generally considered to be a limited process, especially for more highly brominated congeners. cdc.gov While lower substituted biphenyls may undergo some biodegradation in aerobic water and sediment, the higher substituted biphenyls are typically resistant. cdc.gov This resistance poses a significant challenge for the natural attenuation of PBBs in the environment.

Studies on analogous chlorinated compounds, such as 2,4,5-trichlorophenol (B144370) (TCP), highlight the challenges of aerobic biodegradation. Research has shown that 2,4,5-TCP is highly resistant to biodegradation at concentrations above 40 microM and inhibits microbial respiration. nih.gov This suggests that even if microorganisms possess the enzymatic machinery to degrade a compound like this compound, the compound's own toxicity and recalcitrance at relevant concentrations could prevent sustained microbial activity and growth. nih.gov For 2,4,5-TCP, it was estimated that the minimum concentration required to support a steady-state biomass capable of degrading it was significantly higher than the concentration at which it becomes strongly resistant to biodegradation. nih.gov This paradox, where the substrate is too low to support the degrading population but too high to be effectively degraded, may also apply to this compound.

However, some research has shown potential for aerobic degradation of highly brominated compounds using specific microbial consortia. For example, a complex bacterial community of Brevibacillus sp. and Achromobacter sp. was able to degrade 88.4% of 10 mg/L of decabromodiphenyl ether (BDE-209) within 120 hours under optimal aerobic conditions. nih.gov This degradation was found to be most effective at a pH of 7.0 and a temperature of 30°C. nih.gov

Mineralization Studies and Intermediate Metabolite Identification

The complete degradation, or mineralization, of this compound involves the breakdown of the parent compound into simpler, inorganic substances. Identifying the intermediate metabolites is key to understanding the degradation pathway. While specific mineralization studies for this compound are not widely available, research on related PBBs and other brominated compounds provides a model for its potential transformation.

The primary mechanism in the breakdown of PBBs is debromination, which can be followed by hydroxylation. For example, the metabolism of 4-bromobiphenyl (B57062) in rabbits yielded metabolites such as 4'-bromo-4-biphenylol and 4'-bromo-3,4-biphenyldiol. cdc.gov This suggests that the degradation process involves the formation of phenolic compounds. cdc.gov In-vitro studies using liver microsomes have shown that PBBs can be metabolized if they have adjacent non-brominated carbon atoms. inchem.org

Studies on the biodegradation of 2,4,6-tribromophenol by Ochrobactrum sp. strain TB01 identified 2,4-dibromophenol (B41371) and 2-bromophenol (B46759) as metabolic intermediates. nih.gov This indicates a sequential reductive debromination pathway, ultimately leading to phenol. nih.gov Similarly, the aerobic degradation of BDE-209 by a bacterial consortium was found to proceed through debromination, hydroxylation, cleavage of the ether bond, and subsequent ring-opening processes. nih.gov The cytochrome P450 enzyme was identified as a key player in this degradation. nih.gov These findings suggest that the mineralization of this compound would likely proceed through a pathway of sequential debromination, forming di- and mono-brominated biphenyls, followed by the formation of hydroxylated intermediates which can then undergo ring cleavage.

Abiotic Transformation (Excluding Photolysis)

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For many persistent organic pollutants, this can include mechanisms like hydrolysis.

Hydrolytic Stability under Environmental Conditions

This compound, like other PBBs, is not expected to undergo abiotic hydrolysis under typical environmental conditions. cdc.gov This stability is due to the chemical nature of the compound, which lacks hydrolyzable functional groups. cdc.gov The bromine atoms are bonded directly to the aromatic carbon atoms of the biphenyl structure, a very stable configuration that is not susceptible to cleavage by water at ambient temperatures and pH levels found in the environment.

Data Tables

Table 1: Bacterial Strains Involved in the Degradation of Brominated Aromatic Compounds

| Bacterial Strain/Community | Substrate | Key Findings | Reference |

| Pseudomonas sp., Rhodococcus sp. | 2,4,6-Tribromophenol (product) | Capable of degrading phenol, the final product after chemical debromination. | muni.cz |

| Ochrobactrum sp. strain TB01 | 2,4,6-Tribromophenol | Utilizes the compound as a sole carbon and energy source through reductive debromination. | nih.gov |

| Brevibacillus sp. (M1), Achromobacter sp. (M2) | Decabromodiphenyl ether (BDE-209) | Degraded 88.4% of 10 mg/L BDE-209 in 120 hours under aerobic conditions. | nih.gov |

Table 2: Identified Metabolites from the Degradation of Related Brominated Compounds

| Parent Compound | Metabolite(s) | Study Type | Reference |

| 4-Bromobiphenyl | 4'-bromo-4-biphenylol, 4'-bromo-3,4-biphenyldiol | In vivo (rabbit) | cdc.gov |

| 2,4,6-Tribromophenol | 2,4-Dibromophenol, 2-Bromophenol | Biodegradation by Ochrobactrum sp. | nih.gov |

| Decabromodiphenyl ether (BDE-209) | Lower brominated diphenyl ethers, hydroxylated intermediates | Biodegradation by bacterial community | nih.gov |

Advanced Analytical Methodologies for 2,4,5 Tribromobiphenyl Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 2,4,5-tribromobiphenyl from complex mixtures, enabling its accurate quantification.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For PBBs, including this compound, GC methods often involve temperature programming, where the column temperature is gradually increased to facilitate the elution of compounds with varying boiling points. epa.gov

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns, which provide a significant increase in separation efficiency compared to conventional packed columns. This high resolving power is crucial for separating isomeric PBBs, which often have very similar physical properties. For instance, the US Environmental Protection Agency (EPA) has developed Method 1614, which employs HRGC coupled with high-resolution mass spectrometry (HRMS) for the analysis of brominated diphenyl ethers, a class of compounds structurally related to PBBs, in various environmental samples. accustandard.com

Key parameters in GC and HRGC analysis of this compound include the choice of the stationary phase, temperature program, carrier gas flow rate, and detector type. Electron capture detectors (ECDs) are highly sensitive to halogenated compounds and have been traditionally used for PBB analysis. umich.edu

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the analysis of PBBs. biochempress.com HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. A significant advantage of HPLC is its ability to analyze less volatile or thermally labile compounds without the need for derivatization.

When coupled with a Diode Array Detector (DAD), HPLC provides both quantitative and qualitative information. The DAD acquires absorbance spectra for each eluting peak, which can aid in compound identification by comparing the obtained spectrum with that of a known standard. d-nb.infophcog.com This is particularly useful in distinguishing between different classes of brominated flame retardants.

The choice of the stationary phase (e.g., C18) and the composition of the mobile phase are critical for achieving optimal separation of this compound from other PBB congeners and matrix components. biochempress.commdpi.com While HPLC-DAD is a powerful tool, for complex environmental samples, it may be used as a cleanup or fractionation step prior to GC analysis to reduce matrix interferences. biochempress.comnih.gov

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for the unambiguous identification and structural elucidation of this compound. It measures the mass-to-charge ratio of ions, providing a molecular fingerprint of the compound. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) combines the excellent separation power of GC with the highly specific detection capabilities of MS. etamu.edunist.gov As compounds elute from the GC column, they are introduced into the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated by a mass analyzer, and a mass spectrum is generated.

For the analysis of this compound, GC-MS methods have been developed to analyze various samples. epa.gov The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a pattern of fragment ions resulting from the loss of bromine atoms. This fragmentation pattern is crucial for confirming the identity of the compound. nist.gov In some applications, to enhance sensitivity and selectivity, selected ion monitoring (SIM) mode is used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. gcms.cz

Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF-MS)

Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF-MS) is an advanced technique that offers several advantages for the analysis of complex mixtures containing compounds like this compound. warwick.ac.ukchromatographyonline.com TOF mass analyzers have high acquisition speeds, allowing for the collection of a large number of mass spectra across a chromatographic peak. nih.gov This is particularly beneficial for fast GC separations, where peaks can be very narrow.

The high data acquisition rate of TOF-MS enables spectral deconvolution, a process that can mathematically separate the mass spectra of co-eluting compounds. plos.org This capability enhances the ability to identify individual components in complex matrices. GC-TOF-MS has been successfully applied to the analysis of various environmental contaminants, demonstrating its potential for PBB research. nih.govchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. chemrxiv.org This precision allows for the determination of the elemental composition of a molecule from its exact mass. In the context of this compound analysis, HRMS is critical for distinguishing it from other compounds that may have the same nominal mass but different elemental formulas.

The use of HRGC coupled with HRMS (HRGC/HRMS) is considered a gold standard method for the analysis of many persistent organic pollutants. accustandard.com This technique provides exceptional selectivity and sensitivity, enabling the detection of trace levels of this compound in challenging sample matrices. The high mass accuracy of HRMS significantly reduces the potential for false positives.

Data Tables

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Detector | Key Advantages for this compound Analysis |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | High sensitivity to halogenated compounds. umich.edu |

| High-Resolution Gas Chromatography (HRGC) | Mass Spectrometry (MS) | Excellent separation of isomeric PBBs. accustandard.com |

| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) | Suitable for less volatile compounds, provides spectral confirmation. d-nb.infophcog.com |

Table 2: Mass Spectrometry Techniques for this compound Identification

| Technique | Key Features | Application in this compound Research |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides characteristic fragmentation patterns. nist.gov | Confirmatory identification and quantification. epa.gov |

| Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF-MS) | High acquisition speed, spectral deconvolution. nih.govplos.org | Analysis of complex mixtures, identification of co-eluting compounds. |

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy, determination of elemental composition. chemrxiv.org | Unambiguous identification, reduced false positives. |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Ultraviolet)

Spectroscopic techniques are fundamental to the structural elucidation and confirmation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass, while Ultraviolet (UV) spectroscopy can offer insights into its electronic structure.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): ¹³C NMR spectroscopy is a powerful tool for determining the chemical structure of brominated biphenyls. The chemical shifts observed in the ¹³C NMR spectrum provide information about the carbon skeleton and the position of the bromine substituents on the biphenyl (B1667301) rings. This data, often used in conjunction with gas chromatography-mass spectrometry (GC-MS), allows for the unambiguous identification of specific isomers like this compound. lookchem.comcymitquimica.com Mass spectral analysis can reveal fragmentation patterns, such as the loss of bromine atoms, which helps to confirm the presence and substitution pattern of bromine on the biphenyl structure. lookchem.com

Ultraviolet (UV) Spectroscopy: While specific UV absorption maxima for this compound are not extensively detailed in readily available literature, UV-VIS spectroscopy is a common technique used to analyze brominated aromatic compounds. eapple.com.twoup.com The biphenyl chromophore exhibits characteristic absorption bands in the UV region, which are influenced by the number and position of the bromine atoms.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇Br₃ | nih.gov |

| Molecular Weight | 390.90 g/mol | nih.gov |

| CAS Number | 115245-07-3 | nih.gov |

| Synonym | PBB 29 | nih.gov |

Quality Control and Assurance in Analytical Research

Robust quality control (QC) and quality assurance (QA) programs are indispensable in the analysis of PBBs to ensure the reliability and comparability of data, particularly in labor-intensive analytical systems. nih.gov Such programs typically involve the implementation of several key measures.

Key components of a QA/QC program include:

Analysis of Quality Control Samples: Regular analysis of samples with known concentrations of the target analyte (known QC samples) and samples where the concentration is unknown to the analyst (blind QC samples) helps to monitor the accuracy and precision of the analytical method. nih.govnih.gov

Duplicate Sample Analysis: Analyzing blind duplicate samples provides a measure of the method's reproducibility. nih.gov

Method Validation: Analytical methods must be validated to demonstrate their suitability for the intended purpose. This includes assessing parameters like precision, recovery, bias, selectivity, decision limits, and detection capabilities. nih.gov

Inter-laboratory Studies: Participation in inter-laboratory comparison studies is crucial for establishing method performance and ensuring consistency among different analytical facilities. nih.gov

Use of this compound as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a standard of high purity and known concentration used to calibrate analytical instruments and validate methods. This compound is commercially available as a CRM, which is essential for accurate quantification in research and regulatory monitoring. These materials are critical for ensuring the traceability and comparability of analytical results. accustandard.comaccustandard.comncrm.org.cn

Examples of this compound Certified Reference Materials

| Product Identifier | Description | Supplier/Source |

|---|---|---|

| B-031S | 2,4',5-Tribromobiphenyl (B1595157) at 35 µg/mL in Isooctane | AccuStandard |

| B-031N | 2,4',5-Tribromobiphenyl, Neat (10 mg) | AccuStandard |

| GBW08743 | 2,4',5-Tribromobiphenyl (PBB31) at 50.0 µg/mL in Isooctane | National Sharing Platform for Reference Materials |

| B-029S | This compound at 35 µg/mL in Isooctane | AccuStandard |

Sources: accustandard.comaccustandard.comncrm.org.cnweber.hu

Internal Standards and Surrogate Compounds in Analytical Methods

Internal standards and surrogate compounds are crucial for achieving accurate quantification in chromatographic analysis. They are compounds with similar chemical and physical properties to the analyte, added to a sample in a known amount before processing to correct for the loss of analyte during sample preparation and analysis.

This compound as an Internal Standard: In certain analytical contexts, this compound itself serves as an internal standard. For instance, in a study monitoring the distribution of the pesticide chlorpyrifos (B1668852) in indoor air, this compound was used as the internal standard for instrument calibration. irbnet.de

Internal Standards Used for PBB Analysis: When analyzing for this compound and other PBBs, other related compounds are often employed as internal standards. The choice of standard depends on the specific PBB congeners being targeted and the analytical method used. The ideal internal standard is a compound that is not present in the samples being analyzed. chromatographyonline.com

Commonly used internal standards in the analysis of brominated compounds include:

2,2',5,5'-Tetrabromobiphenyl: Shown to be a suitable internal standard for the quantitative analysis of PBBs in commercial mixtures like Firemaster FF-1. nih.govoup.com

PBB 155: Used as an internal standard for the analysis of polybrominated diphenyl ethers (PBDEs). nih.gov

Isotopically Labeled Standards: The use of ¹³C-labeled PBBs or PBDEs is a highly effective approach, particularly in isotope-dilution mass spectrometry. chromatographyonline.comeuropa.eu These standards behave almost identically to their native counterparts during extraction and analysis, providing a high degree of accuracy. nih.gov When isotopically labeled standards are not feasible, other congeners or fluorinated derivatives may be used. chromatographyonline.comchiron.no

Applications of 2,4,5 Tribromobiphenyl in Reference Standard Development

Utilization as a Standard for Environmental Monitoring of PBBs

The primary application of 2,4,5-Tribromobiphenyl as a reference material is in the environmental monitoring of PBBs. cymitquimica.com Due to their history of use as flame retardants, PBBs have been released into the environment, contaminating various matrices such as soil, sediment, and biological tissues. pops.intcdc.gov Regulatory bodies and environmental agencies require accurate data on the levels of these contaminants to assess environmental quality, understand fate and transport mechanisms, and enforce regulations.

This compound is used as a standard in analytical procedures, most commonly gas chromatography (GC) coupled with mass spectrometry (MS). cymitquimica.comepa.gov In this context, its functions include:

Instrument Calibration: A certified standard solution of this compound with a known concentration is used to create a calibration curve. This curve plots the instrument's response against the concentration of the analyte, allowing for the accurate quantification of the compound in unknown environmental samples.

Congener Identification: In complex environmental samples containing multiple PBB congeners, the unique retention time and mass spectrum of the this compound standard help in the unambiguous identification of this specific isomer among others. epa.gov

Surrogate and Internal Standard: While not always the primary use for this specific congener, related PBBs can be used as surrogate or internal standards. These are added to a sample before extraction and analysis to monitor the efficiency of the entire analytical process, from sample preparation to final measurement.

The data below illustrates the key properties of this compound that make it suitable as an analytical standard.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 115245-07-3 |

| Molecular Formula | C₁₂H₇Br₃ |

| Molecular Weight | 390.90 g/mol |

| Purity | High (as required for a reference standard) |

This interactive table is based on data from multiple sources. nih.govaccustandard.com

Role in Analytical Method Validation and Quality Assurance

Beyond routine monitoring, this compound is indispensable for the validation of new analytical methods and for ongoing quality assurance/quality control (QA/QC) programs in analytical laboratories. hpst.cz

Method Validation: Before an analytical method can be implemented for routine analysis of environmental samples, it must undergo a rigorous validation process to prove it is fit for purpose. A certified reference standard of this compound is used to determine key validation parameters:

Accuracy: By analyzing a sample spiked with a known amount of the standard, the laboratory can determine the percentage recovery, which indicates the accuracy of the method.

Precision: Repeated analysis of the standard provides a measure of the method's precision or the closeness of agreement between independent test results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The standard is used to determine the lowest concentration of the analyte that can be reliably detected and quantified by the analytical instrument and method.

Linearity: The standard is used to define the concentration range over which the instrument's response is directly proportional to the analyte concentration.

Quality Assurance: In the context of ongoing laboratory operations, the this compound standard is a vital component of a robust quality assurance program. umweltbundesamt.de It is used to prepare quality control (QC) samples that are analyzed alongside actual environmental samples. This practice helps to:

Monitor the performance of the analytical instrument (e.g., GC/MS) over time.

Ensure that the analytical method remains in a state of statistical control.

Provide evidence of reliable data generation for accreditation purposes and to ensure data comparability between different laboratories.

The following table conceptualizes how this compound might be used to generate a calibration curve for quantifying the compound in an environmental sample extract.

Table 2: Example Calibration Data for this compound Analysis

| Standard Concentration (µg/L) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 5,000 |

| 5.0 | 25,000 |

| 10.0 | 50,000 |

| 25.0 | 125,000 |

This table is a conceptual representation of data used in analytical method calibration.

Q & A

Basic: What validated analytical methods are recommended for quantifying 2,4,5-tribromobiphenyl in environmental samples?

Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are widely used for quantification. Calibration requires certified reference standards (e.g., 35 µg/mL in isooctane ). For environmental matrices like soil or sediment, perform Soxhlet extraction with hexane or toluene-nonane mixtures, followed by cleanup using silica gel columns to remove interferents . Quantify against deuterated internal standards (e.g., d5-labeled analogs) to correct for matrix effects . Validate method precision with spike-recovery experiments (70–120% recovery) and inter-laboratory comparisons.

Basic: How can researchers ensure the structural integrity of synthesized this compound?

Answer: Confirm purity and structure via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate with NIST reference data (InChIKey: BNBROTCWKGRRKT-UHFFFAOYSA-N ). Monitor bromine positional isomers (e.g., 2,4,6-tribromobiphenyl) using GC retention time matching against certified standards . Purity should exceed 98% for toxicological studies, verified via HPLC with UV detection at 254 nm .

Advanced: How to resolve contradictory data on this compound’s environmental persistence in anaerobic vs. aerobic conditions?

Answer: Design controlled microcosm studies comparing degradation rates under varying redox potentials. Use isotopically labeled ¹³C-2,4,5-tribromobiphenyl to track degradation pathways via compound-specific isotope analysis (CSIA) . Monitor debromination products (e.g., di- and mono-brominated biphenyls) using GC-ECD and compare with abiotic controls. Contradictions may arise from microbial community diversity; include metagenomic profiling to identify dehalogenase-producing taxa .

Basic: What are the critical parameters for preparing this compound stock solutions in bioassays?

Answer: Dissolve in hexane or toluene-nonane (10% v/v) for lipid-rich assays. For aqueous systems, use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity. Verify solubility via dynamic light scattering (DLS) for nanoaggregate formation. Store solutions at −20°C in amber vials to prevent photodegradation . Pre-dose stability tests (e.g., 72-hour LC-MS monitoring) are essential for chronic exposure studies .

Advanced: How to differentiate this compound from co-eluting brominated biphenyl isomers in complex matrices?

Answer: Employ orthogonal analytical techniques:

- GC×GC-TOF/MS : Enhances separation of isomers via dual-column retention indexing .

- Ion mobility spectrometry (IMS) : Resolves isomers based on collision cross-sectional differences .

- Isotopic dilution : Use ²H- or ¹³C-labeled internal standards to correct for co-elution artifacts .

Validate with certified isomer-specific standards (e.g., 2,4,6-tribromobiphenyl, CAS 59080-33-0 ).

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer: Follow OSHA HCS guidelines:

- Use fume hoods for weighing and synthesis.

- Wear nitrile gloves and PPE to prevent dermal absorption .

- Store in sealed containers at 0–6°C, segregated from oxidizers .

- Dispose via incineration (≥850°C) with halogen scrubbers to prevent dibenzofuran formation .

Advanced: How to assess the stereochemical influence of bromine substitution on this compound’s receptor-binding affinity?

Answer: Perform molecular docking simulations using crystal structures of target receptors (e.g., aryl hydrocarbon receptor). Compare binding energies with 3,4,5-tribromobiphenyl (CAS 115245-08-4 ). Validate experimentally via competitive ELISA or surface plasmon resonance (SPR). Synthesize enantiomerically pure analogs using chiral catalysts and confirm configuration via circular dichroism (CD) spectroscopy .

Basic: How to optimize synthesis yield of this compound for large-scale studies?

Answer: Use Ullmann coupling with CuI catalysis:

- React 1,2,4-tribromobenzene with biphenyl under N₂ at 150°C for 24 hours .

- Purify via silica gel chromatography (hexane:DCM, 9:1) and recrystallize from ethanol.

- Monitor reaction progress with in-situ FTIR to detect bromine displacement (C-Br stretch at 550 cm⁻¹) .

Advanced: What computational models predict this compound’s bioaccumulation factors in aquatic ecosystems?

Answer: Use quantitative structure-activity relationship (QSAR) models parameterized with log Kₒw (measured via shake-flask method) and molecular polarizability (calculated via Gaussian09 ). Cross-validate with field data from EU Water Framework Directive monitoring programs . Adjust for trophic magnification using stable isotope analysis (δ¹⁵N in fish tissue) .

Basic: What reporting standards are required for this compound in published research?

Answer: Disclose CAS RN (115245-07-3), purity, supplier (e.g., AccuStandard B-029S ), and batch-specific data (e.g., NMR spectra in supplementary materials). For toxicity studies, include EC50/LC50 values with 95% confidence intervals and negative controls . Adhere to ICMJE guidelines for chemical nomenclature and hazard labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.